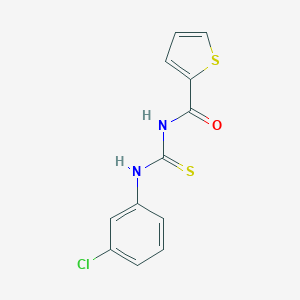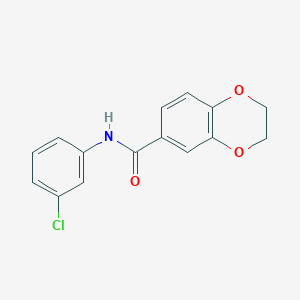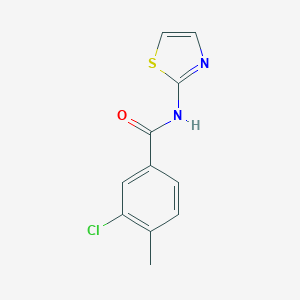
N-(3-chlorophenyl)-N'-(2-thienylcarbonyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chlorophenyl)-N'-(2-thienylcarbonyl)thiourea (CTT) is a chemical compound that belongs to the class of thioureas. It has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, agriculture, and material science.
作用機序
The exact mechanism of action of N-(3-chlorophenyl)-N'-(2-thienylcarbonyl)thiourea is not fully understood. However, it has been proposed that N-(3-chlorophenyl)-N'-(2-thienylcarbonyl)thiourea exerts its anti-cancer activity by inducing apoptosis (programmed cell death) in cancer cells. It has also been suggested that N-(3-chlorophenyl)-N'-(2-thienylcarbonyl)thiourea inhibits the activity of certain enzymes such as topoisomerase II and histone deacetylase (HDAC), which are involved in DNA replication and gene expression, respectively. Moreover, N-(3-chlorophenyl)-N'-(2-thienylcarbonyl)thiourea has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of various genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-N'-(2-thienylcarbonyl)thiourea has been shown to induce cell cycle arrest and apoptosis in cancer cells by regulating the expression of various genes involved in these processes. It has also been reported to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix. Additionally, N-(3-chlorophenyl)-N'-(2-thienylcarbonyl)thiourea has been shown to possess antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. Moreover, N-(3-chlorophenyl)-N'-(2-thienylcarbonyl)thiourea has been reported to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as IL-6 and TNF-α.
実験室実験の利点と制限
N-(3-chlorophenyl)-N'-(2-thienylcarbonyl)thiourea has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is stable under normal laboratory conditions. Moreover, N-(3-chlorophenyl)-N'-(2-thienylcarbonyl)thiourea has been shown to possess a broad spectrum of biological activities, which makes it a versatile compound for various research applications. However, N-(3-chlorophenyl)-N'-(2-thienylcarbonyl)thiourea has some limitations as well. It is toxic at high concentrations, and its mechanism of action is not fully understood. Additionally, N-(3-chlorophenyl)-N'-(2-thienylcarbonyl)thiourea has not been extensively studied in vivo, which limits its potential applications in animal models.
将来の方向性
There are several future directions for the research on N-(3-chlorophenyl)-N'-(2-thienylcarbonyl)thiourea. Firstly, further studies are needed to elucidate its mechanism of action and its potential applications in various diseases. Secondly, the toxicity and pharmacokinetics of N-(3-chlorophenyl)-N'-(2-thienylcarbonyl)thiourea need to be studied in more detail to determine its safety and efficacy in vivo. Thirdly, the development of N-(3-chlorophenyl)-N'-(2-thienylcarbonyl)thiourea derivatives with improved biological activity and selectivity is an area of interest for medicinal chemists. Fourthly, the use of N-(3-chlorophenyl)-N'-(2-thienylcarbonyl)thiourea as a potential crop protection agent against plant pathogens is an area of research that needs further exploration. Lastly, the application of N-(3-chlorophenyl)-N'-(2-thienylcarbonyl)thiourea in material science, such as the synthesis of new polymers and materials, is an area of research that has not been explored yet.
合成法
N-(3-chlorophenyl)-N'-(2-thienylcarbonyl)thiourea can be synthesized by reacting 3-chloroaniline with 2-thiophenecarbonyl isothiocyanate in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a temperature of 80-100°C. The final product is obtained after purification by recrystallization or column chromatography.
科学的研究の応用
N-(3-chlorophenyl)-N'-(2-thienylcarbonyl)thiourea has been extensively studied for its potential applications in medicinal chemistry. It has been reported to possess various biological activities such as anti-cancer, anti-inflammatory, and anti-microbial properties. N-(3-chlorophenyl)-N'-(2-thienylcarbonyl)thiourea has been shown to inhibit the growth of various cancer cell lines such as breast cancer, prostate cancer, and colon cancer. It has also been reported to inhibit the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in vitro. Additionally, N-(3-chlorophenyl)-N'-(2-thienylcarbonyl)thiourea has been shown to possess anti-microbial activity against various bacterial and fungal strains.
特性
分子式 |
C12H9ClN2OS2 |
|---|---|
分子量 |
296.8 g/mol |
IUPAC名 |
N-[(3-chlorophenyl)carbamothioyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C12H9ClN2OS2/c13-8-3-1-4-9(7-8)14-12(17)15-11(16)10-5-2-6-18-10/h1-7H,(H2,14,15,16,17) |
InChIキー |
FKEXMGWFUCXXGC-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)NC(=S)NC(=O)C2=CC=CS2 |
正規SMILES |
C1=CC(=CC(=C1)Cl)NC(=S)NC(=O)C2=CC=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-furoyl)-N'-[4-(1-naphthyl)-1,3-thiazol-2-yl]thiourea](/img/structure/B251674.png)
![N'-(2-fluorobenzoyl)-N-[2-(trifluoromethyl)phenyl]carbamimidothioic acid](/img/structure/B251675.png)
![N-[(3,4-dimethylphenyl)carbamothioyl]-2-phenylacetamide](/img/structure/B251677.png)
![Methyl 4-cyano-5-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B251679.png)
![N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B251682.png)
![N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-N'-(3-propoxybenzoyl)thiourea](/img/structure/B251684.png)


![3-methyl-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B251689.png)
![2-chloro-4-methyl-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B251690.png)
![3-chloro-4-methyl-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B251693.png)
![N-{4-[(2,3-dichlorobenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B251694.png)
![N-{4-[(2-chloro-4-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B251695.png)
![N-(4-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}phenyl)furan-2-carboxamide](/img/structure/B251696.png)